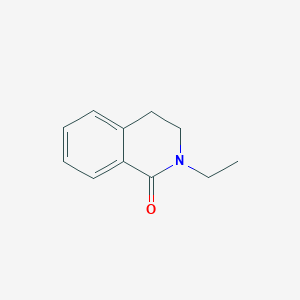
2-Ethyl-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroisoquinolin-1-one is a bioactive natural scaffold . It has been used for plant disease management .
Synthesis Analysis
59 derivatives of 3,4-dihydroisoquinolin-1-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1-one is complex . The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The Castagnoli–Cushman reaction was used to synthesize 3,4-dihydroisoquinolin-1-one derivatives .Aplicaciones Científicas De Investigación
Antioomycete Activity Against Phytopathogen Pythium Recalcitrans
The 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 2-Ethyl-3,4-dihydroisoquinolin-1-one, have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens . This suggests that these derivatives could be used in plant disease management .
Development of Antifungal Agents
The derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized using the Castagnoli–Cushman reaction . The bioassay results indicated that these derivatives have significant antifungal activity . This suggests that these derivatives could be developed as potent antifungal agents .
Disruption of Biological Membrane Systems
The mode of action of these derivatives might be the disruption of the biological membrane systems of P. recalcitrans . This suggests that these derivatives could be used to control the growth of this phytopathogen .
H3 Receptor Antagonists
A new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent H3 receptor antagonists . This suggests that these derivatives could be used in the development of drugs targeting the H3 receptor .
Development of PET Probes
There has been research into the development of 3,4-dihydroisoquinolin-1(2H)-one derivatives as probes for positron emission tomography (PET) . This suggests that these derivatives could be used in the development of new imaging techniques .
Design and Development of More Potent Derivatives
The results of the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity . This information could be used for the further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .
Mecanismo De Acción
Target of Action
It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.
Mode of Action
One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen
Biochemical Pathways
Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that 2-Ethyl-3,4-dihydroisoquinolin-1-one may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that 2-Ethyl-3,4-dihydroisoquinolin-1-one might have similar effects, but more research is needed to confirm this.
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCDZDVDKGWTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82481-09-2 |
Source


|
| Record name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)


![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)
![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2434839.png)